molecular formula C25H18N4O5S2 B11986045 (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11986045
M. Wt: 518.6 g/mol
InChI Key: ZLZHTRSJZYVMFR-KGENOOAVSA-N
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Description

The compound (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of pyrazole, thiazolidinone, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate diketone.

    Synthesis of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.

    Coupling of the furan moiety: The furan ring can be introduced through a Knoevenagel condensation reaction with an aldehyde derivative.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This typically involves:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography.

    Scalability: Ensuring the reactions can be scaled up without significant loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the furan ring can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets include:

    Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptors: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H18N4O5S2

Molecular Weight

518.6 g/mol

IUPAC Name

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18N4O5S2/c1-15-22(24(31)28(26(15)2)16-8-4-3-5-9-16)27-23(30)21(36-25(27)35)14-17-12-13-20(34-17)18-10-6-7-11-19(18)29(32)33/h3-14H,1-2H3/b21-14+

InChI Key

ZLZHTRSJZYVMFR-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=S

Origin of Product

United States

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